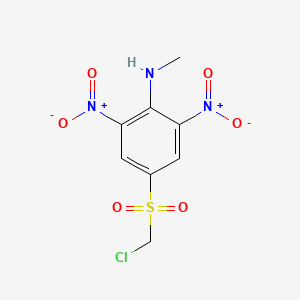
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is a chemical compound known for its unique structure and reactivity. This compound features a chloromethanesulfonyl group attached to an aniline ring, which is further substituted with nitro groups at the 2 and 6 positions and a methyl group at the nitrogen atom. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline typically involves multiple steps. One common method starts with the nitration of N-methylaniline to introduce nitro groups at the 2 and 6 positions. This is followed by the introduction of the chloromethanesulfonyl group through a sulfonylation reaction using chloromethanesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chloromethanesulfonyl chloride.
化学反应分析
Types of Reactions
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonates.
Reduction: Formation of 4-(Chloromethanesulfonyl)-N-methyl-2,6-diaminoaniline.
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
科学研究应用
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The overall effect depends on the specific biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Similar in having a sulfonyl chloride group but lacks the nitro and aniline functionalities.
N-Methyl-2,6-dinitroaniline: Similar in having the nitro and aniline functionalities but lacks the sulfonyl chloride group.
Uniqueness
4-(Chloromethanesulfonyl)-N-methyl-2,6-dinitroaniline is unique due to the combination of its functional groups, which imparts distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
61496-68-2 |
|---|---|
分子式 |
C8H8ClN3O6S |
分子量 |
309.68 g/mol |
IUPAC 名称 |
4-(chloromethylsulfonyl)-N-methyl-2,6-dinitroaniline |
InChI |
InChI=1S/C8H8ClN3O6S/c1-10-8-6(11(13)14)2-5(19(17,18)4-9)3-7(8)12(15)16/h2-3,10H,4H2,1H3 |
InChI 键 |
VTEAAZHCRJTHLH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)
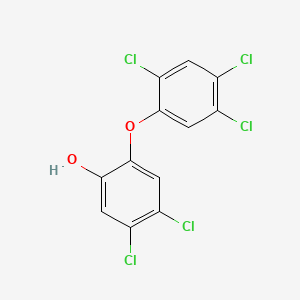

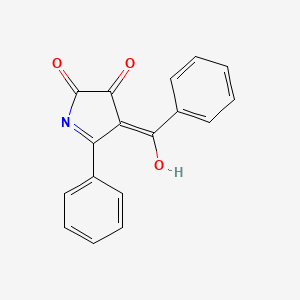

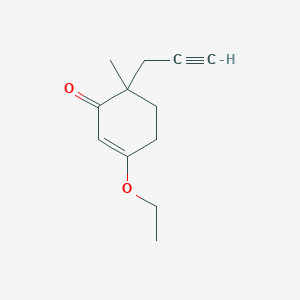
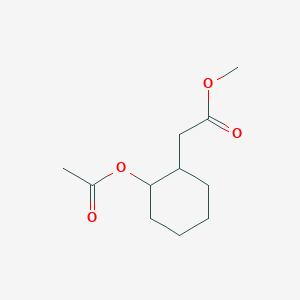

![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)

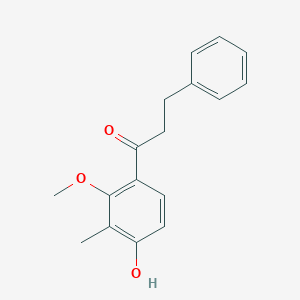
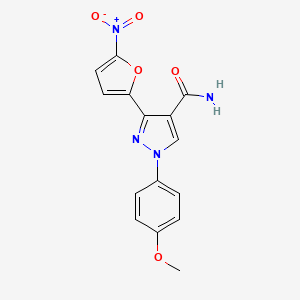
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
